

Validation of TPC1 and TPC2 as NAADP-gated Channels: A Comparative Guide

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Compound of Interest

Compound Name: *Naadp*

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The identity of the ion channels gated by the potent calcium (Ca^{2+}) mobilizing second messenger, nicotinic acid adenine dinucleotide phosphate (**NAADP**), has been a subject of intense research and debate. Two-pore channels (TPCs), specifically TPC1 and TPC2, localized to the endo-lysosomal system, have emerged as leading candidates. This guide provides an objective comparison of the experimental evidence validating TPC1 and TPC2 as **NAADP**-gated channels, alongside conflicting findings, detailed experimental protocols, and visual summaries of the key concepts.

Evidence Supporting TPCs as NAADP-gated Channels

A substantial body of evidence supports the role of TPC1 and TPC2 as the primary channels responsible for **NAADP**-induced Ca^{2+} release from acidic organelles. This evidence is derived from genetic loss-of-function studies, electrophysiological recordings, and pharmacological inhibition.

Genetic ablation of TPCs has been a cornerstone in validating their role. In studies using mouse embryonic fibroblasts (MEFs) from double knockout (*Tpcn1/2^{-/-}*) mice, **NAADP**-dependent Ca^{2+} responses were completely abolished. In contrast, wild-type MEFs exhibited robust Ca^{2+} signals upon stimulation with a cell-permeant **NAADP** analog (**NAADP/AM**). These signals were sensitive to agents that disrupt acidic Ca^{2+} stores, such as bafilomycin A1 and

Gly-Phe β -naphthylamide (GPN), confirming the lysosomal origin of the released Ca^{2+} . Furthermore, re-expression of wild-type TPCs in these knockout cells successfully rescued **NAADP** sensitivity, whereas mutant TPCs with impaired Ca^{2+} permeability did not.

Direct evidence for TPCs as **NAADP**-sensitive ion channels comes from single-channel recordings. Patch-clamp studies on purified TPC2 reconstituted into planar lipid bilayers demonstrated that **NAADP** opens TPC2 channels in a concentration-dependent manner. Similarly, electrophysiological recordings from enlarged endo-lysosomes have shown **NAADP**-dependent currents that are absent in TPC-deficient cells.

Pharmacological tools have further solidified the link between **NAADP** and TPCs. The antagonist Ned-19 has been shown to block **NAADP**-induced Ca^{2+} release in various cell types. In metastatic colorectal cancer cells, for instance, the Ca^{2+} response to **NAADP** was impaired by both genetic silencing of TPC1 and treatment with Ned-19.

Conflicting Evidence and Alternative Hypotheses

Despite the compelling evidence, the role of TPCs as direct **NAADP**-gated channels is not universally accepted. Some studies have failed to observe **NAADP**-induced currents in patch-clamp experiments on enlarged endolysosomes from cells overexpressing TPCs. Instead, these studies identified the lipid phosphatidylinositol 3,5-bisphosphate ($\text{PI}(3,5)\text{P}_2$) as a potent activator of TPCs, suggesting that TPCs are primarily Na^+ -selective channels.

Another point of contention is the direct binding of **NAADP** to TPCs. $[^{32}\text{P}]\text{NAADP}$ binding assays have revealed that high-affinity **NAADP** binding still occurs in tissues from TPC1/2 double knockout mice, suggesting that TPCs themselves may not be the primary **NAADP**-binding proteins. This has led to the hypothesis that an accessory protein binds **NAADP** and, in turn, regulates TPC activity.

The following table summarizes the key arguments in this ongoing scientific discussion:

Aspect	Evidence Supporting TPCs as NAADP-gated Channels	Conflicting Evidence and Alternative Hypotheses
Primary Activator	NAADP directly activates TPC channels, leading to Ca^{2+} release.	TPCs are primarily activated by $\text{PI}(3,5)\text{P}_2$. NAADP's effect may be indirect.
Ion Selectivity	TPCs are permeable to Ca^{2+} , and this permeability is essential for NAADP-induced Ca^{2+} signals.	TPCs are predominantly Na^{+} -selective channels.
NAADP Binding	TPC-containing protein complexes exhibit high-affinity NAADP binding.	High-affinity NAADP binding persists in TPC knockout tissues, suggesting an accessory binding protein.
Knockout Studies	TPC1/2 double knockout abolishes NAADP-mediated Ca^{2+} release.	Some studies on TPC knockout models reported unaffected NAADP-mediated Ca^{2+} signals in specific cell types like pancreatic β -cells.

Quantitative Data Summary

The following tables present a summary of quantitative data from key studies, highlighting the experimental conditions and observed outcomes.

Table 1: Effect of TPC Knockout on **NAADP**-induced Ca^{2+} Release

Cell Type	TPC Genotype	NAADP Stimulus	Change in Cytosolic Ca ²⁺ (Compared to WT)	Reference
Mouse Embryonic Fibroblasts (MEFs)	TPC1 ^{-/-}	NAADP/AM	Significantly reduced	
Mouse Embryonic Fibroblasts (MEFs)	TPC2 ^{-/-}	NAADP/AM	Significantly reduced	
Mouse Embryonic Fibroblasts (MEFs)	TPC1/2 ^{-/-}	NAADP/AM	Abolished	
Bone Marrow-Derived Macrophages (BMDMs)	TPC1 ^{-/-} , TPC2 ^{-/-} , TPC1/2 ^{-/-}	FcγR stimulation	Significantly reduced Ca ²⁺ signal	

Table 2: Pharmacological Inhibition of **NAADP**-induced Ca²⁺ Release

Cell Type	Inhibitor	Target	NAADP Stimulus	Effect on Ca ²⁺ Release	Reference
Metastatic Colorectal Cancer Cells	NED-19 (100 μM)	TPCs	Liposomal NAADP	Inhibition	
Wild-type MEFs	trans-Ned-19	NAADP antagonist	NAADP/AM	Inhibition	
Wild-type MEFs	GPN, Bafilomycin A1	Acidic Ca ²⁺ stores	NAADP/AM	Inhibition	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate the role of TPCs as **NAADP**-gated channels.

Measurement of NAADP-mediated Intracellular Ca²⁺ Release using Fura-2 AM

This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration in response to **NAADP** stimulation using the ratiometric fluorescent indicator Fura-2 AM.

- Cell Preparation:
 - Seed cells on poly-D-lysine coated glass-bottom dishes and culture overnight.
 - Incubate cells with 5 μM Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature.
 - Wash the cells with Fura-2 free PSS and allow for de-esterification for at least 30 minutes prior to imaging.
- **NAADP** Stimulation:

- For intracellular application, **NAADP** can be introduced via a patch pipette in the whole-cell configuration. The pipette solution should contain the desired concentration of **NAADP** (e.g., 100 nM).
- Alternatively, a cell-permeant analog, **NAADP-AM**, can be bath-applied to the cells.
- Calcium Imaging:
 - Place the dish on an inverted microscope equipped for fluorescence imaging.
 - Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
 - The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca^{2+} concentration.
 - Record a baseline fluorescence ratio before applying the **NAADP** stimulus and continue recording to capture the resulting Ca^{2+} transient.

Endo-lysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the membrane of endo-lysosomes.

- Enlargement of Endo-lysosomes:
 - To make endo-lysosomes accessible for patch-clamping, they need to be enlarged. This can be achieved by treating cells with vacuolin-1 for at least 2 hours.
- Isolation of Enlarged Endo-lysosomes:
 - Briefly incubate cells with a stain for acidic organelles, such as Neutral Red, for visualization.
 - Use a small-diameter glass pipette to rupture the cell membrane and carefully excise the enlarged endo-lysosomes.
- Patch-Clamp Recording:

- Transfer the isolated endo-lysosomes to a recording chamber.
- Using a fresh, fire-polished glass pipette, form a high-resistance seal (giga-seal) with the membrane of an endo-lysosome.
- Establish the whole-endolysosome or excised-patch configuration.
- Record channel currents in response to voltage steps and the application of putative channel modulators (e.g., **NAADP**, PI(3,5)P₂) to the cytosolic side of the membrane.

[³²P]NAADP Radioligand Binding Assay

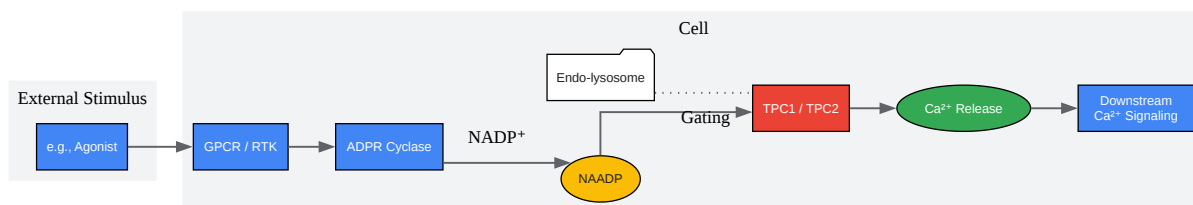
This assay is used to quantify the binding of **NAADP** to its putative receptors in membrane preparations.

- Membrane Preparation:
 - Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing endo-lysosomes.
- Binding Reaction:
 - Incubate the membrane preparations with a low concentration of [³²P]**NAADP** (e.g., 0.2 nM).
 - For competition assays, pre-incubate the membranes with varying concentrations of unlabeled **NAADP** or other competing ligands before adding [³²P]**NAADP**.
 - To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled **NAADP** (e.g., 100 μM).
- Separation and Quantification:
 - Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold buffer.

- Quantify the radioactivity retained on the filters using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.

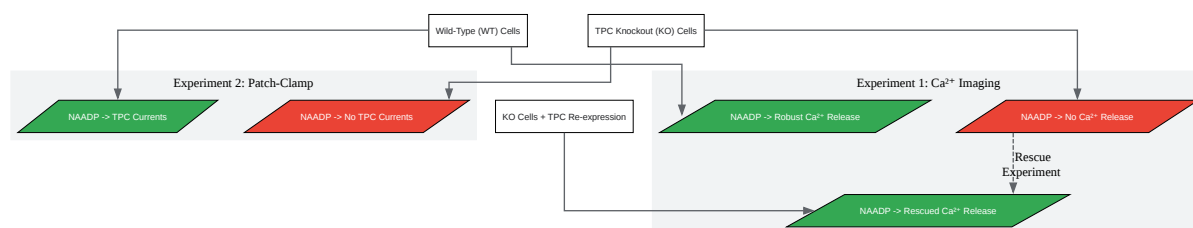
Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.



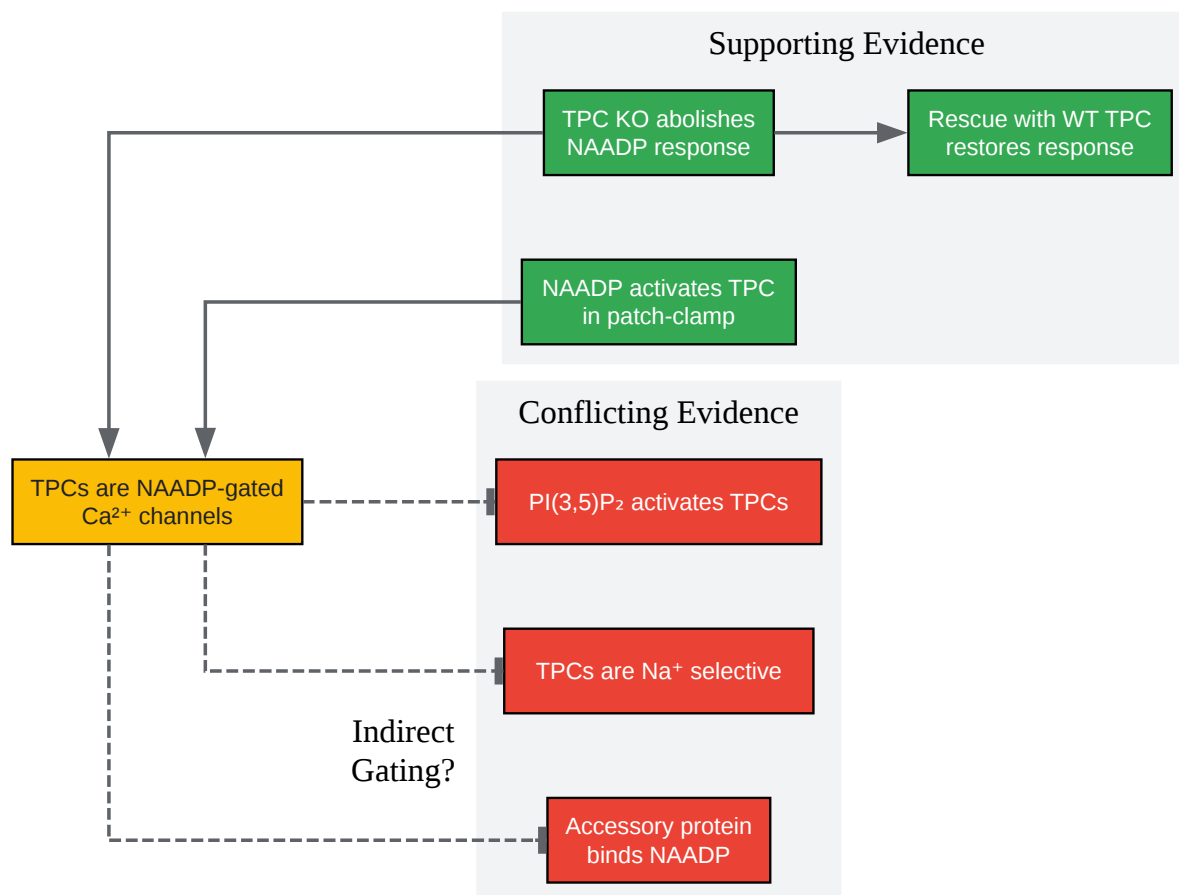
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Caption: **NAADP** Signaling Pathway.



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Caption: TPC Validation Workflow.



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Caption: Logic of the TPC Debate.

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